4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS: 423148-76-9) is a substituted benzaldehyde derivative featuring a 3,4-dichlorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. Commercial suppliers like EOS Med Chem highlight its use in pharmaceutical research, though detailed pharmacological data remain proprietary .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)4-6-15(16)21-10-12-3-5-13(17)14(18)7-12/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPJJPYQKOZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde serves as an important intermediate for the production of more complex organic molecules. It is utilized in various synthetic pathways to develop new compounds with desired properties.
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that related compounds with similar structures demonstrate broad-spectrum activity against various pathogens.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Reduces inflammation markers |
Medicinal Chemistry
The compound is being investigated for its potential role as a lead compound in drug development. Its structural features allow for modifications that could enhance its pharmacological profile.
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of this compound revealed significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the dichlorobenzyl group plays a crucial role in enhancing the compound's antibacterial properties .
Industrial Applications
In addition to its research applications, this compound is also used in the manufacture of specialty chemicals and as a precursor in various industrial processes. Its unique chemical structure allows it to be tailored for specific applications within the chemical industry.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of halogenated benzaldehyde derivatives, where variations in substituent positions and functional groups significantly influence physicochemical properties and applications. Key analogues include:
Table 1: Structural and Commercial Comparison of Selected Analogues
Key Observations:
Ethoxy groups (vs. hydroxy or phenethoxy) improve lipophilicity, which may enhance membrane permeability in biological systems .
Synthetic Accessibility: Yields for benzaldehyde derivatives vary widely. For example, 4-(benzyloxy)-3-hydroxybenzaldehyde (C1) is synthesized in 30% yield , while 4-(benzyloxy)-3-phenethoxyphenol (C3) achieves 96% yield under optimized conditions .
Commercial Viability :
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Physical Properties
- Mass Spectrometry: Dichloro-substituted analogues (e.g., 13b, m/z 295.0) exhibit higher molecular weights compared to fluoro- or mono-chloro derivatives .
- Purity : Most commercially available analogues, including the target compound, are offered at 95% purity, ensuring reliability in synthetic workflows .
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dichlorobenzyl moiety that enhances its lipophilicity.
- An ethoxy group that may influence its solubility and reactivity.
- An aldehyde functional group, which is critical for biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. Studies indicate that it possesses minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary investigations have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has been reported to induce apoptosis in Jurkat cells and inhibit proliferation in A-431 cells with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity relevant to cancer progression or microbial survival.
- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzaldehyde derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 15 to 30 µg/mL for different strains tested .
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The observed cytotoxic effects were attributed to the compound's ability to induce oxidative stress and apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | <20 (Jurkat) |
| 2-Methyl-6-phenylmorpholine | Structure | Moderate Anticancer | 30 (HT29) |
| Benzaldehyde Derivative A | Structure | Low Antimicrobial | >50 |
Q & A
Q. What are the standard synthetic routes for preparing 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, and how are reaction conditions optimized?
Methodological Answer: A common approach involves refluxing substituted benzaldehyde derivatives with halogenated intermediates in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, substituting benzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base like K₂CO₃ can yield the target compound. Optimization includes varying reaction time (4–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1 to 1:1.5) to maximize yield. Reaction progress is monitored via TLC (e.g., PE/EtOAc 80:20), and purification is achieved via recrystallization or column chromatography .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, ether C-O at ~1255 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aldehyde proton at ~9.8 ppm, ethoxy CH₃ at ~1.4 ppm) and carbon types .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
Q. What protocols are recommended for determining solubility and stability in research settings?
Methodological Answer:
- Solubility : Test in graded solvents (e.g., DMSO, ethanol, dichloromethane) via gravimetric analysis or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor via HPLC to detect decomposition products .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers at 4°C, away from light and oxidizing agents.
- Dispose of waste via incineration or neutralization (e.g., sodium bicarbonate for acidic residues) .
Advanced Research Questions
Q. How can reaction mechanisms for derivatization (e.g., oxidation, substitution) be elucidated?
Methodological Answer:
Q. What strategies improve synthetic yield and purity in multi-step syntheses?
Methodological Answer:
- Statistical Optimization : Apply Box-Behnken designs to evaluate factors like catalyst loading, solvent polarity, and temperature.
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to resolve byproducts .
Q. How does structural modification (e.g., halogen substitution, alkoxy chain length) influence biological activity?
Methodological Answer:
Q. What advanced analytical techniques resolve spectral overlaps or impurity profiling challenges?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Decouple overlapping signals in crowded aromatic regions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae of trace impurities (e.g., dichlorinated byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
